![molecular formula C14H18O2 B12518860 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane CAS No. 651726-91-9](/img/structure/B12518860.png)
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane is an organic compound with the molecular formula C14H18O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl group and a phenylethenyl group attached to the oxetane ring through an oxy-methyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with 2-phenylethenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted oxetanes with various functional groups.
Applications De Recherche Scientifique
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenylethenyl group allows for π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-{[(2-phenylethyl)oxy]methyl}oxetane: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
3-Methyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane is unique due to the presence of both the ethyl and phenylethenyl groups, which confer specific chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
651726-91-9 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-ethyl-3-(2-phenylethenoxymethyl)oxetane |
InChI |
InChI=1S/C14H18O2/c1-2-14(11-16-12-14)10-15-9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3 |
Clé InChI |
FKCRPVSLKPZFRV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
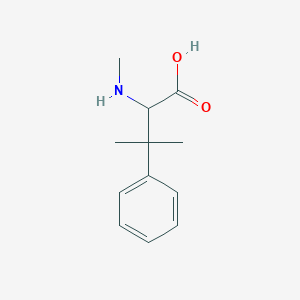



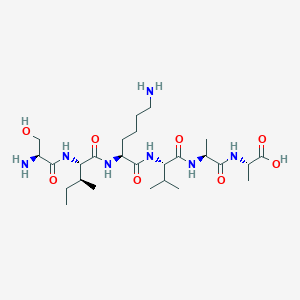
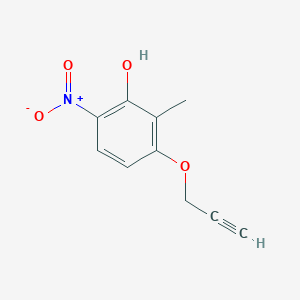
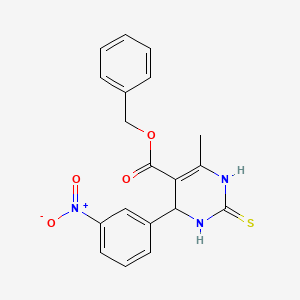
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
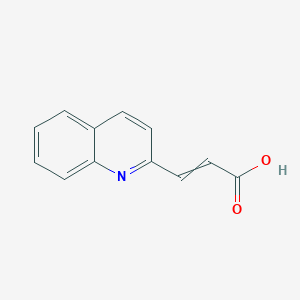
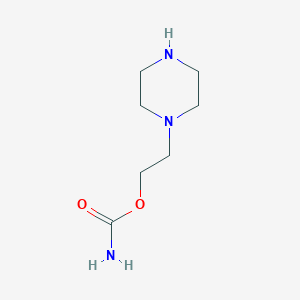
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
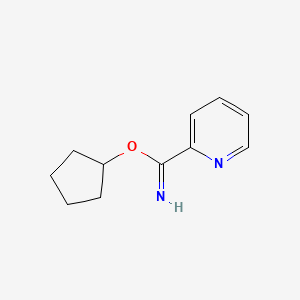
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
